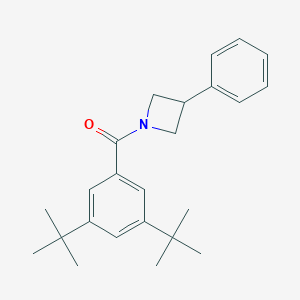
5,7-Diacetoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diacetoxycoumarin is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 5,7-Diacetoxycoumarin is not fully understood. However, it is believed to act as a photosensitizer by generating reactive oxygen species (ROS) upon exposure to light. The ROS can then induce cell death in cancer cells and other diseased cells.
Biochemical and Physiological Effects:
5,7-Diacetoxycoumarin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and other diseased cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,7-Diacetoxycoumarin is its high solubility in organic solvents, which makes it easy to handle in the laboratory. It also has a high quantum yield, which makes it an efficient photosensitizer. However, one of the main limitations of 5,7-Diacetoxycoumarin is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for the use of 5,7-Diacetoxycoumarin in scientific research. One area of interest is the development of new photosensitizers for the treatment of cancer and other diseases. Another area of interest is the development of new fluorescent probes for the detection of metal ions and other biomolecules. Additionally, there is a need for further research into the mechanism of action of 5,7-Diacetoxycoumarin and its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 5,7-Diacetoxycoumarin involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to acetic anhydride to obtain 5,7-Diacetoxycoumarin. This method has been widely used in the laboratory and has been shown to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
5,7-Diacetoxycoumarin has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C13H10O6 |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
(5-acetyloxy-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H10O6/c1-7(14)17-9-5-11(18-8(2)15)10-3-4-13(16)19-12(10)6-9/h3-6H,1-2H3 |
Clé InChI |
YVFCHGMDKPGYIK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C2C=CC(=O)OC2=C1)OC(=O)C |
SMILES canonique |
CC(=O)OC1=CC2=C(C=CC(=O)O2)C(=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286547.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![2-methyl-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286554.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)




